molecular formula C19H24N2O B5536606 N-(2,6-diisopropylphenyl)-N'-phenylurea

N-(2,6-diisopropylphenyl)-N'-phenylurea

Cat. No. B5536606
M. Wt: 296.4 g/mol
InChI Key: HLGROQBDTIFHFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "N-(2,6-diisopropylphenyl)-N'-phenylurea" derivatives involves intricate chemical processes designed to integrate specific functional groups, achieving desired molecular structures. Studies highlight the versatility of synthesis methods, including salt metathesis and reactions involving different ligands to produce compounds with specific configurations and coordination environments (Rabe et al., 2003).

Molecular Structure Analysis

The molecular structure of "N-(2,6-diisopropylphenyl)-N'-phenylurea" and its derivatives reveals a variety of coordination geometries and conformations. For instance, studies on related compounds have shown structures ranging from distorted square-pyramidal to trigonal-prismatic coordination environments, highlighting the influence of ligand systems and metal coordination on the molecular geometry (Rabe et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving "N-(2,6-diisopropylphenyl)-N'-phenylurea" derivatives often result in the formation of complexes with unique reactivities and properties. The process of creating these complexes involves careful manipulation of reactants and conditions to achieve desired outcomes, such as specific coordination structures or the introduction of functional groups (Rabe et al., 2003).

Physical Properties Analysis

The physical properties of "N-(2,6-diisopropylphenyl)-N'-phenylurea" derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and potential applications. These properties are determined through comprehensive analytical techniques, including X-ray crystallography and spectroscopy, providing insights into the compound's stability and interactions (Jeon et al., 2014).

Chemical Properties Analysis

The chemical properties of "N-(2,6-diisopropylphenyl)-N'-phenylurea" derivatives encompass reactivity, stability, and interaction with various reagents. These properties are pivotal in determining the compound's suitability for specific applications and its behavior under different chemical conditions. Studies on related compounds have explored their reactivity patterns, highlighting the roles of substituents and molecular structure in influencing chemical behaviors (Rabe et al., 2003).

Scientific Research Applications

Enhanced Bioremediation Techniques

Research has demonstrated the potential of cyclodextrin-based bioremediation technologies to significantly enhance the mineralization of phenylurea herbicides like diuron in contaminated soils. This approach involves the use of hydroxypropyl-β-cyclodextrin (HPBCD) to increase the bioavailability of such herbicides, coupled with a bacterial consortium capable of complete biodegradation, leading to almost complete mineralization of the herbicide in soil systems, a marked improvement over previous methods that achieved incomplete mineralization (Villaverde et al., 2012).

Soil and Water Contamination Studies

Investigations into the degradation of isoproturon (a phenylurea herbicide) in soil have shown that its breakdown is significantly influenced by factors such as temperature and water content. These studies contribute to a better understanding of the leaching risks of such herbicides to groundwater resources, highlighting the importance of soil properties in the degradation process (Alletto et al., 2006).

Safety and Hazards

The safety data sheet for a similar compound, “N-(2,6-Diisopropylphenyl)formamide”, indicates that it is harmful if swallowed and should be handled with appropriate personal protective equipment .

properties

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-13(2)16-11-8-12-17(14(3)4)18(16)21-19(22)20-15-9-6-5-7-10-15/h5-14H,1-4H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGROQBDTIFHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Diisopropylphenyl)-3-phenylurea

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